Welcome to the BenchChem Online Store!
molecular formula C12H12O4 B8565665 2-(Carboxymethyl)indane-2-carboxylic acid

2-(Carboxymethyl)indane-2-carboxylic acid

Cat. No. B8565665
M. Wt: 220.22 g/mol
InChI Key: RGQCNIKIYVZSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947677B2

Procedure details

A solution of 2-(carboxymethyl)indane-2-carboxylic acid from Step C (1.10 g, 4.99 mmol) in acetyl chloride (18 mL) was heated at reflux for 18 h, then concentrated in vacuo. The residue was recrystallized from toluene to give 1′,3′-dihydrospiro[furan-3,2′-indene]-2,5(4H)-dione as an ivory solid. This solid was dissolved in CH2Cl2 (25 mL) and NH3 (g) was bubbled into the mixture for 20 min. After a further 30 min, the solvent was evaporated under reduced pressure. The resulting solid was dried under high vacuum for 1 h, then resuspended in acetyl chloride (20 mL) and heated to reflux for 18 h. The solvent was removed in vacuo and the crude solid was recrystallized from EtOH:Et2O to afford the title compound. MS: m/z=202 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1([C:14]([OH:16])=[O:15])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([OH:3])=O>C(Cl)(=O)C>[CH2:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]21[CH2:4][C:1](=[O:3])[O:16][C:14]2=[O:15]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)(O)CC1(CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1C2(CC3=CC=CC=C13)C(OC(C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.